molecular formula C5H10F2 B14640502 1,1-Difluoro-3-methylbutane CAS No. 53731-22-9

1,1-Difluoro-3-methylbutane

Cat. No.: B14640502
CAS No.: 53731-22-9
M. Wt: 108.13 g/mol
InChI Key: GLBJEBQCIZKKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-3-methylbutane (C₅H₁₀F₂) is a fluorinated alkane characterized by a branched hydrocarbon chain with two fluorine atoms attached to the first carbon. Its average molecular mass is 108.131 g/mol, and its monoisotopic mass is 108.075057 g/mol . The compound is identified by CAS RN 53731-22-9 and ChemSpider ID 10324908. Structurally, it features a methyl group at the third carbon, contributing to its branched topology. Fluorine's electronegativity and small atomic radius enhance the compound's stability and influence its physical properties, such as boiling point and polarity.

Properties

CAS No.

53731-22-9

Molecular Formula

C5H10F2

Molecular Weight

108.13 g/mol

IUPAC Name

1,1-difluoro-3-methylbutane

InChI

InChI=1S/C5H10F2/c1-4(2)3-5(6)7/h4-5H,3H2,1-2H3

InChI Key

GLBJEBQCIZKKHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-3-methylbutane can be synthesized through several methods. One common approach involves the fluorination of 3-methylbutane using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-3-methylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Difluoro-3-methylbutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-difluoro-3-methylbutane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The pathways involved may include nucleophilic substitution, where the fluorine atoms are replaced by other nucleophiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares 1,1-Difluoro-3-methylbutane with structurally or functionally related fluorinated compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Structural Features Applications/Significance
This compound C₅H₁₀F₂ 108.131 Difluoroalkane Branched alkyl chain Solvent, synthetic intermediate
1,1-Difluoro-3-isocyanocyclobutane C₅H₅F₂N 117.097 Isocyano, cyclobutane Four-membered ring with isocyano group Organic synthesis (e.g., cycloadditions)
N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine C₁₉H₂₂FN 286.2 Tertiary amine, fluorine Branched chain with benzyl substituents Pharmaceutical intermediate
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid C₆H₅F₅O₂ 204.095 Carboxylic acid, trifluoromethyl Cyclobutane ring with multiple fluorines Materials science (e.g., fluoropolymers)

Key Observations:

  • Branched vs. Cyclic Structures: this compound’s linear chain contrasts with cyclobutane derivatives (e.g., 1,1-Difluoro-3-isocyanocyclobutane), where ring strain and functional groups (e.g., isocyano) enhance reactivity for ring-opening reactions .
  • Functional Group Diversity: The trifluoromethyl group in 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid increases acidity (pKa ~1-2) compared to non-acidic alkanes like this compound .
  • Applications : While this compound is likely a general-purpose intermediate, N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine’s tertiary amine structure suggests utility in drug design, as seen in its synthesis via DAST-mediated fluorination .

Physicochemical Properties

  • Volatility : Linear fluorinated alkanes (e.g., this compound) generally exhibit lower boiling points than cyclic analogues due to reduced molecular rigidity.
  • Polarity: The isocyano group in 1,1-Difluoro-3-isocyanocyclobutane introduces significant polarity, enhancing solubility in polar aprotic solvents .
  • Thermal Stability : Cyclobutane derivatives are less thermally stable than branched alkanes due to ring strain, limiting their use in high-temperature applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.